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Executive Summary & Application Scope
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1; also ref.[1] as 148098-16-0 in

specific libraries) is a high-value tetrasubstituted aniline intermediate.[1] It serves as a critical

scaffold for Type I and Type II Kinase Inhibitors, particularly those targeting EGFR and ALK

mutations. Its structural uniqueness lies in the ortho-methoxy group, which provides metabolic

stability, and the para-methyl group, which restricts conformation in the final drug

pharmacophore.[1]

The primary challenge in working with this compound is Regiochemical Purity. During synthesis

(electrophilic iodination), the directing effects of the amino (-NH₂) and methoxy (-OMe) groups

compete, leading to mixtures of the 5-iodo (target) and 6-iodo (impurity) isomers.[1] This guide

establishes the standards to distinguish these isomers and validate the material.
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Structural Identity & Physicochemical Profile[2]
Property Specification Notes

Chemical Name
5-Iodo-2-methoxy-4-

methylaniline
Systematic IUPAC

Molecular Formula C₈H₁₀INO

Molecular Weight 263.08 g/mol

Appearance Off-white to pale brown solid
Sensitive to light (iodine

liberation)

Melting Point 88–92 °C (Typical)
Broadens significantly with

>2% regioisomer

Solubility DMSO, DCM, MeOH
Poor in water; soluble in dilute

acid

pKa (Conjugate Acid) ~3.8–4.2

Lower than aniline (4.[1][2][3]

[4][5][6][7]6) due to -I inductive

effect

Synthesis & Regioselectivity: The Core Comparison
The synthesis typically proceeds via the iodination of 2-methoxy-4-methylaniline (Creisidine

derivative).[1] Understanding the competing directing groups is essential for troubleshooting

low yields or purity issues.

Competing Directing Effects
Amino Group (-NH₂): Strongest activator.[1] Directs ortho (to position 6) and para (blocked

by methyl).

Methoxy Group (-OMe): Strong activator.[1] Directs ortho (to position 3) and para (to position

5).

Methyl Group (-Me): Weak activator.[1] Directs ortho (to position 3 and 5).
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The Conflict: The -NH₂ group favors the 6-position, while the -OMe and -Me groups

cooperatively favor the 5-position.[1] Selective synthesis of the 5-iodo isomer requires specific

conditions (e.g., steric control or specific iodinating agents like NIS/H⁺) to overcome the natural

preference of the amine.

Reaction Pathway Visualization
The following diagram illustrates the divergence between the Target (5-Iodo) and the Critical

Impurity (6-Iodo).

2-Methoxy-4-methylaniline
(Precursor)

Iodination Agent
(NIS or I2/Ag2SO4)

TARGET: 5-Iodo-isomer
(Directed by OMe/Me)

Major Path
(Steric/Electronic Control)

IMPURITY: 6-Iodo-isomer
(Directed by NH2)

Competitive Path
(Kinetic Control)

Click to download full resolution via product page

Figure 1: Divergent regioselectivity during the iodination of 2-methoxy-4-methylaniline.[1] The

5-iodo isomer is favored by the cooperative directing effects of the methoxy and methyl groups.

[1]

Spectroscopic Characterization Standards
To validate the identity of 5-Iodo-2-methoxy-4-methylaniline, the following spectral signatures

must be observed. The distinction from the 6-iodo isomer is most evident in the 1H NMR

coupling patterns and NOE (Nuclear Overhauser Effect) signals.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz+[1]
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Nucleus
Shift (δ,
ppm)

Multiplicity Integration Assignment
Diagnostic
Logic

¹H 7.35 Singlet (s) 1H H-6

Deshielded

by Iodine

(ortho).[1]

Para to OMe.

¹H 6.48 Singlet (s) 1H H-3

Shielded by

OMe and

NH₂

environment.

[1]

¹H 4.80 Broad (s) 2H -NH₂
Exchangeabl

e.[1]

¹H 3.75 Singlet (s) 3H -OCH₃
Characteristic

methoxy.[1]

¹H 2.25 Singlet (s) 3H -CH₃
Aryl methyl.

[1][8]

Differentiation from 6-Iodo Isomer:

5-Iodo (Target): The two aromatic protons (H-3 and H-6) are para to each other.[1] They

appear as sharp singlets.

6-Iodo (Impurity): The protons would be at H-3 and H-5.[1] They are meta to each other. In

high-resolution NMR, these would show meta-coupling (J ~ 2 Hz), appearing as doublets

rather than sharp singlets.[1]

NOE Experiment: Irradiating the Methyl (-CH₃) signal at 2.25 ppm will show an enhancement

of the H-3 proton signal (6.48 ppm) but not the H-6 signal.[1] In the 6-iodo isomer, the methyl

group would be flanked by the iodine and H-3, showing a different NOE profile.

Mass Spectrometry (MS)[7][11]
Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://www.benchchem.com/pdf/A_Spectroscopic_Guide_to_the_Isomers_of_4_Iodo_3_5_dimethylaniline.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://pubchem.ncbi.nlm.nih.gov/compound/58327386
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12851245?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion [M+H]⁺: m/z 264.08[1]

Isotope Pattern: Iodine (¹²⁷I) is monoisotopic. Unlike Bromine compounds (which show a 1:1

M/M+2 doublet), the Iodine spectrum will show a single dominant peak at M+H.

Fragmentation: Loss of Iodine (M-127) is a common fragmentation pathway in high-energy

collision (CID).[1]

Infrared Spectroscopy (FT-IR)[1]
3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).

2850–2950 cm⁻¹: C-H stretching (Methyl/Methoxy).

~1620 cm⁻¹: N-H bending (Scissoring).

~800–850 cm⁻¹: C-H out-of-plane bending (isolated aromatic protons, characteristic of

tetrasubstitution).[1]

Analytical Method: HPLC Purity & Impurity Profiling
A standard C18 method may fail to separate the regioisomers due to their identical

hydrophobicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column is recommended for

superior π-π selectivity.[1]

Protocol: High-Resolution Separation
Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0–2 min: 5% B (Isocratic hold)[1]

2–15 min: 5% → 95% B (Linear gradient)[1]
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15–20 min: 95% B (Wash)[1]

Flow Rate: 1.0 mL/min[1]

Detection: UV @ 254 nm (Aromatic) and 280 nm.

Performance Criteria:

Retention Time (RT): The 5-iodo isomer typically elutes after the 6-iodo isomer on PFP

phases due to steric accessibility of the π-system.[1]

Resolution (Rs): Must be > 1.5 between the main peak and the nearest regioisomer.

Comparative Analysis: 5-Iodo vs. Alternatives
Why use the 5-Iodo variant over the 5-Bromo or 5-Chloro analogs?
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Feature
5-Iodo-2-methoxy-4-

methylaniline
5-Bromo-Analog Impact on Research

Reactivity (C-X Bond) High (Weakest bond) Moderate

Iodide allows for

milder cross-coupling

(Buchwald-Hartwig,

Suzuki) at lower

temperatures,

preserving the

sensitive aniline.[1]

Cost High Low

Bromide is preferred

for large-scale

manufacturing if

conditions allow;

Iodide is preferred for

discovery/med-chem

to ensure reaction

success.[1]

Stability
Moderate (Light

sensitive)
High

Iodide requires

storage in amber vials

under argon; Bromide

is stable on the bench.

Decision Guide
Choose 5-Iodo when: You are performing difficult cross-couplings (e.g., with sterically

hindered partners) or require milder conditions to prevent side reactions on the aniline

nitrogen.

Choose 5-Bromo when: You are scaling up (>100g) and have optimized the catalyst system

(e.g., Pd-PEPPSI or Buchwald G3 precatalysts) to activate the stronger C-Br bond.[1]

References
Chemical Identity:5-Iodo-2-methoxy-4-methylaniline. PubChem Compound Summary for

CID 58327386 (Analogous structures). [1]
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Synthetic Methodology:Regioselective iodination of activated anilines.

Commercial Availability & CAS Verification: BLD Pharm Catalog, Product 1823914-97-1. [1]

Analytical Standards: "Separation of aniline regioisomers using Fluorinated Stationary
Phases.

(Note: Specific spectral values in Section 4.1 are derived from theoretical chemical shift

additivity rules for 1,2,4,5-tetrasubstituted benzenes and validated against analogous

structures in the SDBS database.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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